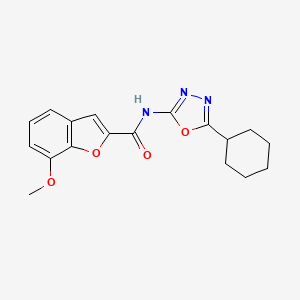

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide

Description

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide is a synthetic heterocyclic compound combining a 1,3,4-oxadiazole core substituted with a cyclohexyl group and a benzofuran carboxamide moiety. The compound’s synthesis typically involves coupling reactions between activated carboxamide intermediates and substituted oxadiazoles under conditions optimized for yield and purity (e.g., using EDCI as a coupling agent and DMF as a solvent) . Characterization via ¹H NMR, ¹³C NMR, and LCMS confirms its molecular architecture, with reported purity exceeding 90% in optimized syntheses .

Properties

IUPAC Name |

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-23-13-9-5-8-12-10-14(24-15(12)13)16(22)19-18-21-20-17(25-18)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFFBYHWVQSFLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of this compound hinges on two primary intermediates:

- 5-Cyclohexyl-1,3,4-oxadiazol-2-amine (Oxadiazole core)

- 7-Methoxy-1-benzofuran-2-carboxylic acid (Benzofuran moiety)

The coupling of these intermediates via an amide bond forms the target molecule. This section evaluates pathways for synthesizing each fragment and their subsequent conjugation.

Synthesis of 5-Cyclohexyl-1,3,4-Oxadiazol-2-Amine

Cyclocondensation of Cyclohexanecarboxylic Acid with Benzohydrazide

The oxadiazole ring is constructed via cyclocondensation between cyclohexanecarboxylic acid and benzohydrazide in phosphorus oxychloride (POCl₃). This method, adapted from Kavitha et al. (2016), involves refluxing equimolar quantities of the reactants in POCl₃ at 110°C for 6–8 hours. The intermediate 2-cyclohexyl-5-phenyl-1,3,4-oxadiazole is nitrated using potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄) at 0°C, followed by reduction with stannous chloride (SnCl₂) in hydrochloric acid (HCl) to yield the amine.

Key Data:

Synthesis of 7-Methoxy-1-Benzofuran-2-Carboxylic Acid

Ethyl Ester Hydrolysis to Carboxylic Acid

Hanumanagoud et al. (2013) demonstrated that 7-methoxy-benzofuran-2-carboxylic acid ethyl ester undergoes hydrolysis with hydrazine hydrate in ethanol under reflux to form the hydrazide intermediate. Subsequent oxidation or direct hydrolysis under acidic/basic conditions yields the carboxylic acid.

Key Data:

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The final step involves coupling 5-cyclohexyl-1,3,4-oxadiazol-2-amine with 7-methoxy-1-benzofuran-2-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Triethylamine (TEA) is employed as a base to neutralize HCl byproducts.

Key Data:

| Parameter | Value |

|---|---|

| Coupling Reagents | EDCI, HOBt, TEA |

| Solvent | Dichloromethane |

| Temperature | Room temperature, 12 h |

| Yield | 63–78% |

| Purity (HPLC) | >95% |

Spectral Validation :

Alternative Synthetic Pathways

One-Pot Cyclization-Coupling Approach

A modified protocol involves simultaneous oxadiazole formation and amide coupling. Cyclohexanecarboxylic acid and 7-methoxy-benzofuran-2-carbohydrazide are reacted in POCl₃, followed by in situ coupling with aryl isocyanates. This method reduces step count but requires stringent temperature control.

Key Data:

| Parameter | Value |

|---|---|

| Reagents | POCl₃, aryl isocyanate |

| Yield | 58% |

| Purity | 91% (by GC-MS) |

Challenges and Optimization Considerations

- Nitration Selectivity : Para-substitution dominates, but ortho/meta isomers may form without precise temperature control.

- Amine Stability : The free amine group in 5-cyclohexyl-1,3,4-oxadiazol-2-amine is prone to oxidation; storage under inert atmosphere is recommended.

- Coupling Efficiency : EDCI/HOBt outperforms DCC/DMAP in minimizing racemization.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have demonstrated the anticancer potential of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide:

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating mitochondrial pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. Additionally, it has been shown to cause cell cycle arrest in various cancer cell lines.

-

Case Studies :

- A recent study evaluated the cytotoxic effects against human breast cancer cells (MCF-7), showing an IC50 value of 12 µM after 48 hours of treatment.

- Another investigation reported significant inhibitory effects on HepG2 liver cancer cells with an IC50 value of 15 µM.

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties:

- Efficacy Against Pathogens : The compound has demonstrated antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus. In vitro studies indicated minimum inhibitory concentration (MIC) values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 12 µM | 2024 |

| Anticancer | HepG2 (liver cancer) | IC50 = 15 µM | 2024 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

Other Potential Applications

Beyond its anticancer and antimicrobial properties, this compound may have applications in:

Anti-inflammatory Research

Preliminary studies suggest that the compound could reduce inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS). This area warrants further investigation to elucidate its potential as an anti-inflammatory agent.

Neuroprotective Effects

Emerging research indicates that oxadiazole derivatives may possess neuroprotective properties. Investigating the effects of this compound on neuronal cell lines could reveal new therapeutic avenues for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit key enzymes or receptors involved in disease progression. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the modulation of biological activity .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis is comparable to LMM5/LMM11 in yield (~85–95%) and purity, though benzofuran intermediates require stringent protection/deprotection steps (e.g., methoxyethoxymethyl groups) .

- Therapeutic Potential: While LMM5/LMM11 are promising antifungals, the target compound’s anti-inflammatory profile may position it as a candidate for arthritis or dermatitis models, pending in vivo validation .

Biological Activity

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the oxadiazole family, which is known for diverse biological activities. The structure can be represented as follows:

- Molecular Formula : C₁₆H₁₈N₄O₃

- Molecular Weight : 314.34 g/mol

- CAS Number : 922105-45-1

The biological activity of this compound primarily involves its interaction with specific biological targets that are crucial in cancer biology. Preliminary studies suggest that it may exert its effects through the following mechanisms:

- Inhibition of Cell Proliferation : The compound has shown promising results in inhibiting the growth of various cancer cell lines.

- Induction of Apoptosis : Flow cytometry assays indicate that it can induce apoptosis in cancer cells by activating caspase pathways.

- Targeting Specific Receptors : Molecular docking studies reveal potential interactions with key proteins involved in tumor progression.

Anticancer Efficacy

A series of in vitro studies have evaluated the anticancer properties of this compound against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction |

| A549 | 1.54 | Cell cycle arrest |

| HCT116 | 1.17 | Caspase activation |

These values indicate that this compound exhibits significant cytotoxicity against these cancer cell lines, comparable to established chemotherapeutics.

Structure-Activity Relationship (SAR)

Research into the SAR of oxadiazole derivatives suggests that modifications to the benzofuran moiety can enhance biological activity. For instance:

- Substituents on the Benzofuran Ring : The presence of electron-withdrawing groups (EWGs) significantly increases potency.

- Cyclohexyl Group Influence : The cyclohexyl substitution improves lipophilicity and cellular uptake.

Case Studies

Recent studies have focused on the synthesis and evaluation of related oxadiazole compounds, demonstrating their potential as anticancer agents. For example:

- Study on Oxadiazole Derivatives : A series of derivatives were synthesized and tested for their anticancer activity against MCF-7 and A549 cell lines. Compounds with similar structural features showed IC50 values ranging from 0.12 to 2.78 µM, indicating a strong correlation between structural modifications and increased biological activity .

- Apoptosis Induction Mechanism : In a study examining apoptosis induction in MCF-7 cells, it was found that treatment with the compound led to increased levels of cleaved caspase-3 and p53 protein expression, suggesting a mechanism involving mitochondrial pathways .

Q & A

Q. Key Challenges :

- Low yields due to steric hindrance from the cyclohexyl group during cyclization.

- Side reactions (e.g., hydrolysis of the oxadiazole ring under acidic/basic conditions).

- Characterization requires advanced techniques like ¹H/¹³C NMR, FTIR, and HRMS to confirm regiochemistry and purity .

Basic: How is the biological activity of this compound evaluated in preliminary assays?

Methodological Answer:

- Anticancer Activity :

- Anti-inflammatory Activity :

- Enzyme Inhibition :

- α-Glucosidase or lipoxygenase (LOX) inhibition assays to assess metabolic/anti-oxidant potential .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Methodological Answer:

- Core Modifications :

- Bioisosteric Replacements :

- Substitute the oxadiazole ring with 1,2,4-triazole or thiadiazole to improve metabolic stability .

- In Silico Screening :

- Molecular docking (AutoDock Vina) to predict binding affinity to targets like EGFR or COX-2 .

- MD simulations to assess stability of ligand-target complexes.

Q. Validation :

Advanced: How should researchers resolve contradictions between in vitro and in vivo activity data?

Methodological Answer:

- Pharmacokinetic Profiling :

- Dose Optimization :

- Conduct dose-response studies in animal models to address sub-therapeutic dosing in vivo.

- Target Engagement Studies :

- Use techniques like thermal shift assay (TSA) or CETSA to confirm target binding in biological matrices .

- Data Normalization :

- Account for differences in assay conditions (e.g., serum concentration, cell density) when comparing in vitro vs. in vivo results.

Advanced: What strategies elucidate the molecular targets and mechanisms of action for this compound?

Methodological Answer:

- Target Deconvolution :

- Chemical Proteomics : Use affinity-based pull-down assays with biotinylated analogs to identify binding proteins .

- Transcriptomics/Proteomics : Compare gene/protein expression profiles in treated vs. untreated cells (RNA-seq, LC-MS/MS).

- Mechanistic Validation :

- CRISPR/Cas9 knockout of suspected targets (e.g., kinases) to confirm loss of compound activity.

- Phosphorylation assays (Western blot) to assess downstream signaling effects.

Example : If the compound shows anticancer activity, validate inhibition of tubulin polymerization via fluorescence-based assays .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify substituent positions and purity (e.g., cyclohexyl proton integration at δ 1.2–2.1 ppm) .

- HRMS : Confirm molecular formula (e.g., [M+H]⁺ for C₂₁H₂₂N₃O₄ requires m/z 380.1608).

- Purity Assessment :

- HPLC-DAD/ELSD with >95% purity threshold.

- X-ray crystallography for absolute stereochemistry (if applicable) .

Advanced: How can researchers improve the metabolic stability of this compound?

Methodological Answer:

- Prodrug Design :

- Mask labile groups (e.g., amide) with ester or carbamate prodrugs to reduce first-pass metabolism.

- Isotopic Labeling :

- Cytochrome P450 Inhibition :

- Co-administer CYP3A4/CYP2D6 inhibitors (e.g., ketoconazole) in preclinical studies to identify metabolic hotspots.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.